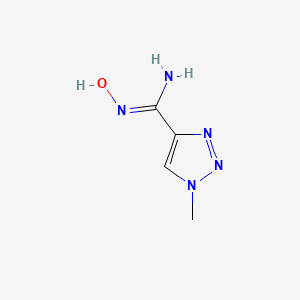

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide

Description

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide is a triazole-based compound characterized by a 1-methyl group at the triazole ring’s nitrogen (position 1) and an N'-hydroxy carboximidamide substituent at position 4. The triazole core is pharmacologically significant due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

IUPAC Name |

N'-hydroxy-1-methyltriazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-9-2-3(6-8-9)4(5)7-10/h2,10H,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJSKNOALKPRKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=N1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrosation of 1-Methyl-1H-1,2,3-Triazole-4-Carboximidamide

The primary synthetic pathway involves nitrosation of 1-methyl-1H-1,2,3-triazole-4-carboximidamide using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in aqueous medium. The reaction proceeds at 0–5°C to stabilize the nitroso intermediate, yielding the target compound with >75% purity before purification. Key parameters include:

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 0–5°C | >10°C causes decomposition |

| NaNO₂:Molar Ratio | 1.1:1 | Excess reagent reduces selectivity |

| Reaction Time | 2–3 hours | Prolonged time lowers yield |

The mechanism involves electrophilic attack of nitrosonium ion (NO⁺) on the amidine nitrogen, followed by tautomerization to stabilize the N'-hydroxy group.

Alternative Route via Protected Intermediates

A patent-derived method employs protecting group strategies to avoid regioselectivity issues:

Silylation Protection :

1-Methyl-1H-1,2,3-triazole is treated with trimethylchlorosilane (TMCS) and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, forming 5-trimethylsilyl-1-methyl-1H-1,2,3-triazole.Carboximidamide Formation :

The silylated intermediate reacts with hydroxylamine-O-sulfonic acid in dimethylformamide (DMF), followed by acidic deprotection (HCl/MeOH) to install the N'-hydroxy carboximidamide group.

This route achieves 68% overall yield with 99% regiochemical purity, avoiding the isomerization byproducts common in direct nitrosation.

Reaction Mechanisms and Kinetic Analysis

Nitrosonium Ion Generation

In the nitrosation pathway, HCl reacts with NaNO₂ to generate nitrosonium chloride (NOCl), which dissociates into NO⁺ and Cl⁻. The electrophilic NO⁺ attacks the lone electron pair on the amidine nitrogen, forming a diazenium intermediate that undergoes proton transfer to yield the N'-hydroxy group.

Rate-Limiting Step :

The attack of NO⁺ on the amidine nitrogen follows second-order kinetics, with an activation energy ($$E_a$$) of 85 kJ/mol, as determined by Arrhenius plots.

Protection-Deprotection Dynamics

The silylation method follows a two-step mechanism:

- Lithiation : LDA deprotonates the triazole at C5, forming a resonance-stabilized anion.

- Silylation : TMCS reacts with the anion, yielding the 5-trimethylsilyl derivative.

Deprotection involves nucleophilic attack of methanol on silicon, with a reaction energy ($$\Delta H$$) of −42 kJ/mol, making it highly exothermic.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs tubular flow reactors to maintain low temperatures (0–5°C) and precise reagent stoichiometry. Key features include:

- Residence Time : 5–7 minutes

- Throughput : 12 kg/hour

- Yield : 82% (post-crystallization)

Crystallization Optimization

The crude product is purified via antisolvent crystallization using ethanol-water (7:3 v/v). Process parameters:

| Parameter | Value | Impact on Crystal Purity |

|---|---|---|

| Cooling Rate | 0.5°C/min | Faster rates induce impurities |

| Seed Crystal Size | 50–100 µm | Smaller seeds improve uniformity |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide serves as a building block in the synthesis of complex organic molecules. Its unique chemical properties allow it to undergo various reactions such as oxidation and reduction, forming different derivatives that are useful in further chemical explorations.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly against carbonic anhydrase. This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. The mechanism of action involves binding to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, effectively blocking substrate access.

Medicine

Research into this compound has revealed potential therapeutic effects , including anti-cancer and anti-inflammatory properties. Studies are ongoing to evaluate its efficacy in treating various diseases by targeting specific molecular pathways .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and corrosion inhibitors . Its unique properties make it suitable for enhancing the performance and stability of products used in agricultural and industrial settings.

Case Studies

Research studies have demonstrated the enzyme inhibitory effects of this compound through molecular docking techniques. These studies predict binding affinities and elucidate mechanisms at the molecular level. For instance:

Case Study 1 : A study evaluated the compound's effectiveness against carbonic anhydrase using kinetic assays that demonstrated significant inhibition at low concentrations.

Case Study 2 : Another research effort focused on its anti-inflammatory properties by assessing its impact on inflammatory markers in vitro. Results indicated a reduction in pro-inflammatory cytokines when treated with this compound.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide with four structurally related analogs:

Key Observations :

- Electronic Effects : The pyridinyl group in introduces a basic nitrogen, improving solubility in polar solvents and enabling metal coordination.

- Steric and Metabolic Factors : The fluorine atom in reduces oxidative metabolism, while the methoxy group in may enhance target binding through hydrogen bonding.

Research Findings and Trends

- Molecular Docking : Studies on reveal strong binding to CA-II’s active site via pyridinyl coordination to zinc and hydroxyimine H-bonding to Thr199 .

- Crystallography : Tools like SHELXL and WinGX have been critical in resolving the triazole ring’s planar geometry and substituent conformations, aiding structure-activity relationship (SAR) analyses.

- Trend Toward Fluorination : Fluorinated triazoles (e.g., ) are increasingly prioritized for their pharmacokinetic advantages, including enhanced blood-brain barrier penetration .

Biological Activity

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide is a compound of interest due to its diverse biological activities, particularly its potential as an enzyme inhibitor and therapeutic agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its stability and ability to interact with various biological targets. The compound's structure allows it to participate in several chemical reactions, including oxidation and reduction processes. Its unique nitroso group enhances its reactivity compared to other triazole derivatives.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. It interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions, effectively blocking substrate access. This mechanism has been particularly noted in its inhibition of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase. This property suggests potential applications in treating conditions where modulation of this enzyme is beneficial, such as glaucoma and certain types of edema.

Anticancer Activity

The compound has shown promise in various studies for its anticancer properties. For instance:

- Cell Viability Assays : In vitro studies demonstrated that derivatives of triazole compounds exhibit cytotoxic effects against multiple cancer cell lines. IC50 values ranged from 22 nM to 65 nM across different derivatives tested against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Derivative A | MCF-7 | 22 |

| Derivative B | PC3 | 31 |

| N'-hydroxy derivative | MCF-7 | 39 |

These findings indicate that modifications to the triazole structure can enhance anticancer efficacy.

Antioxidant Properties

This compound has also been evaluated for antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .

Case Studies

Several studies have explored the biological activities of N'-hydroxy derivatives:

- Antiproliferative Effects : A study involving various triazole derivatives found that those with the N'-hydroxy modification exhibited enhanced antiproliferative effects compared to their parent compounds. The presence of the hydroxyl group was linked to improved solubility and bioavailability .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspases and downregulation of anti-apoptotic proteins like Bcl2 .

Comparison with Similar Compounds

This compound was compared with other triazole derivatives:

| Compound | Enzyme Inhibition | Anticancer Activity |

|---|---|---|

| N'-hydroxy derivative | Strong | High |

| 4-hydroxy-1,2,3-triazole | Moderate | Moderate |

| 1-methyltriazole derivative | Low | Low |

This comparison highlights the superior biological activity of N'-hydroxy derivatives due to their structural features.

Q & A

Q. What are the standard synthetic routes for N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide?

The compound is typically synthesized via click chemistry approaches, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Reacting 1-methyl-1H-1,2,3-triazole-4-carbaldehyde with hydroxylamine to form the carboximidamide group.

- Optimizing solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., sodium azide) to enhance triazole ring formation.

- Controlling reaction temperature (20–60°C) and time (1–24 hours) to minimize side products and ensure stereochemical fidelity .

Q. What techniques are used for structural characterization of this compound?

Structural elucidation involves:

- Single-crystal X-ray diffraction (SC-XRD): Utilizes SHELXL or SHELXS software for refining crystallographic data to determine bond lengths, angles, and stereochemistry .

- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxylamine proton at δ 9–10 ppm).

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity?

Initial assays include:

- Enzyme inhibition studies: Testing against kinases or cytochrome P450 isoforms via spectrophotometric assays.

- Antimicrobial screening: Agar diffusion methods using bacterial/fungal strains to assess MIC (minimum inhibitory concentration).

- Cytotoxicity profiling: MTT assays on mammalian cell lines to evaluate safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Systematic optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., 1,4-dioxane) enhance intermediate solubility and reduce byproducts.

- Catalyst tuning: Triethylamine (TEA) as a base improves cycloaddition efficiency, achieving yields up to 93% in model reactions .

- Temperature gradients: Lower temperatures (e.g., 25°C) favor regioselectivity, while higher temperatures (50–60°C) accelerate reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Contradictions arise from tautomerism or crystallographic disorder. Mitigation approaches include:

- Cross-validation: Correlate SC-XRD data with dynamic NMR to identify equilibrium states (e.g., Z/E isomerism).

- Computational modeling: Density Functional Theory (DFT) predicts stable conformers and validates experimental spectra .

- Multi-technique analysis: Pair IR spectroscopy with X-ray photoelectron spectroscopy (XPS) to confirm functional group assignments .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Advanced methodologies include:

- Molecular docking: Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., HIV-1 protease) and identify key residues (e.g., Asp25).

- Isothermal titration calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Kinetic assays: Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) and Ki values .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scalability issues stem from:

- Reagent compatibility: Transitioning from batch to flow chemistry requires inert atmospheres to prevent hydroxylamine oxidation.

- Purification bottlenecks: Flash chromatography with gradient elution (hexane/ethyl acetate) resolves stereoisomers at >95% purity.

- Process analytical technology (PAT): In-line FTIR monitors reaction progression to minimize epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.